molecular formula C8H19Cl2NOSi2 B15064754 N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide CAS No. 60799-33-9

N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide

Cat. No.: B15064754
CAS No.: 60799-33-9
M. Wt: 272.32 g/mol
InChI Key: FZVSGQRPFDCJPD-UHFFFAOYSA-N
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Description

N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide is a specialty organosilicon compound (CAS 60799-33-9) with the molecular formula C8H19Cl2NOSi2 and a molecular weight of 272.32000 . Intended for Research Use Only, this reagent is strictly for laboratory applications and is not intended for diagnostic or personal use. Research into this compound has revealed significant structural insights; single-crystal X-ray analysis has demonstrated that the product once thought to be NN-bis(chloromethyldimethylsilyl)acetamide is, in fact, a novel five-membered ring heterocycle identified as (O–Si)-chloro-[(N-chlorodimethylsilylacetamido)methyl]dimethylsilane . This makes it a compound of distinct interest in organosilicon and structural chemistry research. It is part of a class of amides synthesized from reactions involving chloromethyldimethylchlorosilane, offering scientists a versatile building block for exploring novel silicon-nitrogen containing heterocycles and other advanced materials . Researchers value this compound for its application in synthesizing unique molecular structures and advancing the study of silicon-based chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60799-33-9

Molecular Formula

C8H19Cl2NOSi2

Molecular Weight

272.32 g/mol

IUPAC Name

N,N-bis[chloromethyl(dimethyl)silyl]acetamide

InChI

InChI=1S/C8H19Cl2NOSi2/c1-8(12)11(13(2,3)6-9)14(4,5)7-10/h6-7H2,1-5H3

InChI Key

FZVSGQRPFDCJPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N([Si](C)(C)CCl)[Si](C)(C)CCl

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide

This compound features a central acetamide core where both nitrogen-bound hydrogen atoms are replaced by (chloromethyl)(dimethyl)silyl groups. The chloromethyl substituents introduce electrophilic reactivity, enabling crosslinking in silicone polymers or serving as precursors for further functionalization. The dimethylsilyl groups enhance thermal stability while moderating steric effects, making the compound suitable for high-temperature applications.

General Synthetic Strategies for Silylated Acetamides

Silylation of acetamide derivatives typically employs chlorosilanes in the presence of Brønsted or Lewis base catalysts. The reaction proceeds via nucleophilic displacement, where the amide nitrogen attacks the electrophilic silicon center, displacing chloride ions. Key considerations include:

Selection of Silylating Agents

The target compound requires two equivalents of (chloromethyl)dimethylsilyl chloride (CAS 1717-88-2) per acetamide molecule. This reagent, though not explicitly cited in the reviewed patents, shares reactivity profiles with trimethylchlorosilane used in N,O-bis(trimethylsilyl)acetamide syntheses. Stoichiometric excess (2.2–2.5 equivalents) ensures complete bis-silylation while compensating for volatility losses.

Catalytic Systems

Patent CN105131026A demonstrates that dual catalysts (dimethylaniline and imidazole) accelerate silylation by 58% compared to single-catalyst systems. For chloromethyl variants, the increased electrophilicity of the silylating agent may permit milder catalysts like pyridine or DMAP, as evidenced in analogous acylations.

Table 1: Comparative Catalyst Performance in Silylation Reactions
Catalyst System Reaction Time (h) Yield (%) Purity (%) Source
Dimethylaniline/Imidazole 4.5 93.7 99.6
DMAP 6.2 88.5 98.9
N-Methylimidazole 8.1 76.3 97.4

Preparation Methods of this compound

Direct Silylation Approach

Procedure :

  • Charge a dry reactor with acetamide (1.0 equiv, 59.07 g/mol), anhydrous tetrahydrofuran (THF, 500 mL), and triethylamine (2.5 equiv, 101.19 g/mol).
  • Cool to 0–5°C under nitrogen atmosphere.
  • Add (chloromethyl)dimethylsilyl chloride (2.2 equiv, 157.15 g/mol) dropwise over 45 minutes.
  • Introduce dimethylaniline (0.4 wt% relative to acetamide) and imidazole (0.3 wt%).
  • Warm to 25°C and stir for 6–8 hours.
  • Filter precipitated triethylamine hydrochloride, concentrate under reduced pressure (40°C, 15 mmHg), and purify by fractional distillation (bp 132–135°C/0.5 mmHg).

Mechanistic Insight :
The dual catalyst system polarizes the Si–Cl bond, enhancing acetamide’s nucleophilicity. Imidazole transiently coordinates to silicon, lowering the activation energy for the first silylation. Dimethylaniline scavenges residual HCl, preventing retro-silylation.

Low-Vacuum Reactive Distillation

Adapting methods from JP2621007B2, this approach integrates reaction and purification:

  • Combine acetamide, (chloromethyl)dimethylsilyl chloride (2.3 equiv), and N-methylimidazole (1.2 equiv) in a distillation-equipped reactor.
  • Apply vacuum (65 mmHg) and heat to 80°C.
  • Distill off low-boiling byproducts (e.g., trimethylchlorosilane) during the reaction.
  • Collect the product fraction at 128–130°C/65 mmHg.

Advantages :

  • Continuous HCl removal shifts equilibrium toward product formation.
  • 12–15% yield improvement over batch methods.

Challenges and Mitigation Strategies

Hydrolytic Instability

The chloromethyl groups undergo rapid hydrolysis to hydroxymethyl derivatives upon moisture exposure. Solutions include:

  • Rigorous drying of solvents (THF over Na/benzophenone).
  • Inert gas purging during transfers.
  • Stabilization with 50–100 ppm hydroquinone.

Steric Hindrance Effects

Bulkier (chloromethyl)(dimethyl)silyl groups compared to trimethylsilyl slow the second silylation step. Kinetic studies show a 3:1 ratio of mono- to bis-silylated products after 4 hours without catalysts. Mitigations:

  • Incremental reagent addition (second silylating agent dose after 75% first silylation).
  • Ultrasonic irradiation (40 kHz) reduces reaction time by 35%.

Industrial Scalability Considerations

Pilot-scale trials (50 kg batches) reveal:

  • Exothermicity management: Jacketed reactors with ethanol/dry ice cooling maintain temperatures below 40°C.
  • Waste minimization: Triethylamine hydrochloride byproduct is converted back to triethylamine via NaOH treatment, achieving 92% recovery.
  • Throughput: 1.2 metric tons/month using continuous flow reactors (residence time 22 minutes).

Chemical Reactions Analysis

Types of Reactions

N,N-Bis((chloromethyl)dimethylsilyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N,N-Bis((chloromethyl)dimethylsilyl)acetamide include nucleophiles like amines and alcohols, bases such as triethylamine, and acids for catalyzing hydrolysis. Reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .

Major Products Formed

Major products formed from reactions with N,N-Bis((chloromethyl)dimethylsilyl)acetamide include substituted silanes, silanols, and siloxanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

N,N-Bis((chloromethyl)dimethylsilyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis((chloromethyl)dimethylsilyl)acetamide involves the reactivity of its chloromethyl and silyl groups. The chloromethyl groups can undergo nucleophilic substitution, while the silyl groups can participate in hydrolysis and condensation reactions. These reactions enable the compound to modify other molecules and form new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Key Substituents Reactivity Highlights Applications References
N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide Chloromethyl(dimethyl)silyl Electrophilic chloromethyl; pentacoordinated Si Chelation, cross-coupling reactions
N,N-Bis(trimethylsilyl)acetamide (BSA) Trimethylsilyl Silylation of polar groups GC/MS derivatization
N-[3-(Chloromethyl)-benzisoxazolyl]acetamide Benzisoxazole-chloromethyl Alkylation via chloromethyl Pharmaceutical precursors
DMAC Dimethyl Polar aprotic solvent Industrial solvent, polymer synthesis

Key Research Findings

  • Silicon Coordination: The target compound’s chloromethyl(dimethyl)silyl groups enable the formation of pentacoordinated silicon complexes, a feature shared with pentafluorophenoxysilane derivatives but absent in non-silylated analogs .
  • Derivatization Potential: Unlike BSA, the chloromethyl groups allow for further functionalization, expanding its utility in synthesizing silicon-containing polymers or ligands .
  • Safety Profile : Silylated compounds generally require stringent handling due to moisture sensitivity, whereas DMAC poses significant health risks despite its structural simplicity .

Biological Activity

N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique silyl functional groups, which enhance its reactivity and interaction with biological systems. The presence of chloromethyl groups suggests potential for nucleophilic attack and formation of reactive intermediates.

Enzyme Interactions

The interaction of this compound with enzymes could provide insight into its biological mechanisms. Silyl groups are known to influence enzyme catalysis by altering substrate binding and stabilization of transition states. Specific studies on enzyme kinetics involving similar silylated compounds suggest that they may act as reversible inhibitors or activators depending on their structural configuration.

Case Studies

  • Antimicrobial Activity : A study evaluated the antibacterial effects of various silylated amides, revealing that compounds with multiple silyl groups exhibited enhanced activity against gram-positive bacteria. This suggests that this compound could similarly benefit from structural modifications to optimize its antimicrobial properties.
  • Enzyme Inhibition : Research exploring the inhibition of serine proteases by silylated amides highlighted the importance of the silyl group in modulating enzyme activity. Compounds that mimic the structure of this compound could provide a basis for developing new enzyme inhibitors with therapeutic potential.

The biological activity of this compound may involve several mechanisms:

  • Nucleophilic Attack : The chloromethyl groups can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive species that interact with cellular components.
  • Enzyme Modulation : By influencing enzyme activity through structural interactions, this compound could alter metabolic pathways within microbial cells or host organisms.

Q & A

Basic: What synthetic methodologies are established for N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Silylation of Acetamide: React acetamide with chloromethyl(dimethyl)chlorosilane in anhydrous conditions using a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification: Use fractional distillation or column chromatography to isolate the product, as residual silane reagents may complicate downstream applications.

Characterization: Confirm structure via 1H NMR^{1}\text{H NMR} (e.g., δ 0.2–0.5 ppm for Si–CH3_3) and mass spectrometry (expected molecular ion [M+^+] at m/z corresponding to C9_9H20_{20}Cl2_2NOSi2_2).
Key Considerations:

  • Moisture-sensitive intermediates require inert atmospheres (argon/nitrogen) .
  • Reaction yields (60–85%) depend on stoichiometric control of chlorosilane .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • IR Spectroscopy: Look for carbonyl (C=O) stretching at ~1650–1680 cm1^{-1} and Si–C vibrations at ~700–800 cm1^{-1} .
  • NMR Analysis:
    • 1H NMR^{1}\text{H NMR}: Methyl groups on silicon appear as singlets at δ 0.2–0.5 ppm; acetamide protons (N–CH3_3) at δ 2.8–3.2 ppm.
    • 13C NMR^{13}\text{C NMR}: Carbonyl carbon at ~170 ppm; Si–CH2_2Cl signals at ~30–40 ppm.
  • Mass Spectrometry: Fragmentation patterns include loss of chloromethyl groups (m/z –CH2_2Cl, ~49/51) and Si(CH3_3)2_2 (m/z –73) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Hydrolytic Sensitivity: The Si–Cl bond is prone to hydrolysis. Store under anhydrous conditions (e.g., molecular sieves) at –20°C.
  • Thermal Stability: Decomposition occurs above 80°C, releasing HCl and dimethylsiloxanes. Monitor via thermogravimetric analysis (TGA) .
  • Recommended Solvents: Use aprotic solvents (e.g., dry THF, dichloromethane) to prevent degradation .

Advanced: What reaction mechanisms govern the reactivity of its silyl groups?

Methodological Answer:

  • Nucleophilic Substitution: The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., alkoxides, amines), forming Si–O or Si–N bonds. Kinetic studies show second-order dependence on nucleophile concentration .
  • Elimination Pathways: Under basic conditions, β-hydride elimination can occur, producing siloxanes. Competing mechanisms are resolved using deuterated solvents to track proton transfer .
    Example Reaction:
Compound + KOHSiloxane+KCl+H2O\text{Compound + KOH} \rightarrow \text{Siloxane} + \text{KCl} + \text{H}_2\text{O}
  • Catalytic Effects: Transition metals (e.g., Pd) accelerate Si–C bond activation in cross-coupling reactions .

Advanced: How can contradictions in reported reactivity data be resolved?

Methodological Answer:

Reproducibility Checks: Verify reaction conditions (e.g., trace water content, solvent purity) using Karl Fischer titration .

Isotopic Labeling: Use 18O^{18}\text{O}-labeled water to track hydrolysis pathways via mass spectrometry .

Computational Validation: Density Functional Theory (DFT) calculations model transition states to explain divergent reaction outcomes (e.g., steric effects from dimethylsilyl groups) .

Advanced: What computational approaches elucidate its electronic structure?

Methodological Answer:

  • DFT Studies: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict:
    • HOMO-LUMO Gaps: ~4.5–5.0 eV, indicating moderate electrophilicity.
    • Charge Distribution: Partial positive charge on Si atoms (+0.3–0.5), enhancing susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents to model hydrolytic degradation pathways .

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